

# An In-depth Technical Guide to the Bioavailability of Hydroxy Itraconazole

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Compound of Interest		
Compound Name:	Hydroxy Itraconazole	
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## Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1] Following oral administration, itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This metabolic process results in the formation of several metabolites, the most significant of which is **hydroxy itraconazole**.[1][4] **Hydroxy itraconazole** is a major, pharmacologically active metabolite that circulates in the plasma at concentrations often equal to or higher than the parent drug and exhibits antifungal activity comparable to itraconazole itself.[4][5] Therefore, a thorough understanding of the bioavailability of **hydroxy itraconazole** is crucial for optimizing therapeutic efficacy and ensuring predictable clinical outcomes. This guide provides a comprehensive overview of the factors influencing the bioavailability of **hydroxy itraconazole**, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

# Itraconazole Metabolism and the Formation of Hydroxy Itraconazole

The biotransformation of itraconazole to **hydroxy itraconazole** is a critical step that dictates the overall antifungal activity of the administered drug. This conversion is almost exclusively carried out by the CYP3A4 isoenzyme located in the liver and the intestinal wall.[2][6] The

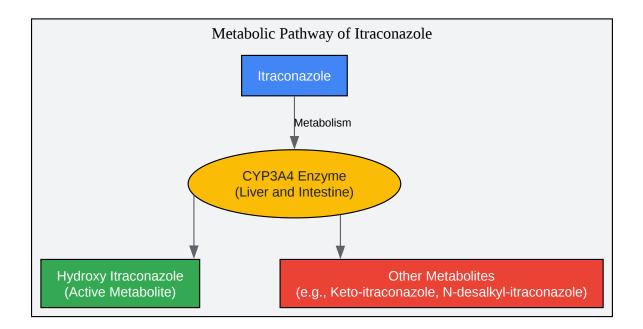


## Foundational & Exploratory

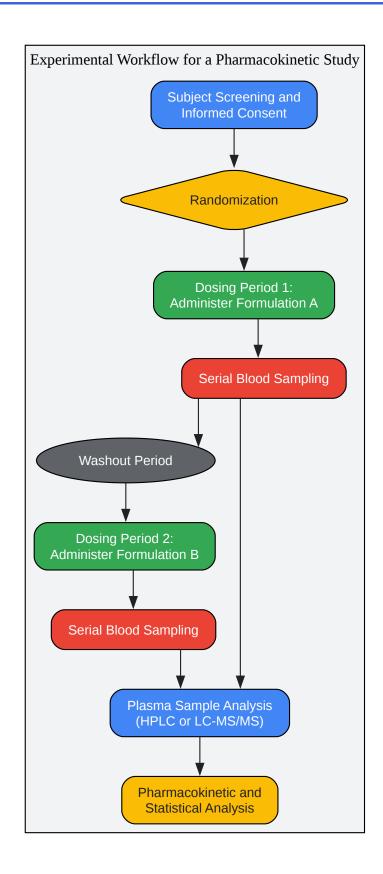
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extensive first-pass metabolism means that a significant portion of orally administered itraconazole is converted to **hydroxy itraconazole** before reaching systemic circulation.[6] The plasma concentrations of **hydroxy itraconazole** are generally higher than those of the parent compound, with a median ratio of approximately 1.73.[7][8]









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